molecular formula C15H14N2O4S B8600728 3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide CAS No. 501682-75-3

3-(4-Benzenesulfonylaminophenyl)-N-hydroxyacrylamide

Cat. No. B8600728
M. Wt: 318.3 g/mol
InChI Key: XPHVJIKSPLGZRT-UHFFFAOYSA-N
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Patent
US07557140B2

Procedure details

To a mixture, consisting of dioxane (25 ml), methanol (3 ml), and water (1 ml), hydroxylamine hydrochloride (0.834 g, 12 mmol) and NaOH (0.960 g, 24 mmol) followed by 3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester (74) (1.735 g, 4.1 mmol)) were added. The resulting mixture was vigorously stirred at ambient temperature for 24 hours and evaporated under reduced pressure. The residue was mixed with warm (50° C.) water and filtered. The aqueous solution was acidified with hydrochloric acid to pH 4 and filtered. The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml), and crystallised from acetonitrile (15 ml) to give title compound as a yellow solid (0.405 g, 31%). M.p. 189-191° C. 1H NMR (DMSO-d6, HMDSO) δ: 6.30 (d, 1H, J=15.8 Hz), 7.12 (d, 2H, J=86 Hz); 7.32 (d, 1H, J=15.8 Hz); 7.45 (d, 2H, J=8.4 Hz); 7.48+786 (6H, m); 9.01 (s, 1H); 10.56 (s, 1H); 10.72 (s, 1H). HPLC analysis on Zorbax SB-C18 column: impurities 1.8% (column size 4.6×150 mm; mobile phase acetonitrile—0.1% H3PO4, gradient from 30:70 to 100:0; sample concentration 1.0 mg/ml; detector UV 220 nm). Anal. Calcd for C15H14N2O4S, %: C 56.59, H 4.43, N 8.80, S 10.07. Found, %: C 56.03, H 4.24, N 8.66, S 10.02.
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0.834 g
Type
reactant
Reaction Step Two
Name
Quantity
0.96 g
Type
reactant
Reaction Step Three
Name
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
Quantity
1.735 g
Type
reactant
Reaction Step Four
Name
Quantity
1 mL
Type
solvent
Reaction Step Five
Quantity
3 mL
Type
solvent
Reaction Step Six
Yield
31%

Identifiers

REACTION_CXSMILES
O1CCOCC1.Cl.[NH2:8][OH:9].[OH-].[Na+].C[O:13][C:14](=O)[CH:15]=[CH:16][C:17]1[CH:22]=[CH:21][C:20]([NH:23][S:24]([C:27]2[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=2)(=[O:26])=[O:25])=[CH:19][CH:18]=1>O.CO>[C:27]1([S:24]([NH:23][C:20]2[CH:21]=[CH:22][C:17]([CH:16]=[CH:15][C:14]([NH:8][OH:9])=[O:13])=[CH:18][CH:19]=2)(=[O:26])=[O:25])[CH:32]=[CH:31][CH:30]=[CH:29][CH:28]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
25 mL
Type
reactant
Smiles
O1CCOCC1
Step Two
Name
Quantity
0.834 g
Type
reactant
Smiles
Cl.NO
Step Three
Name
Quantity
0.96 g
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
3-(4-benzenesulfonylamino-phenyl)-acrylic acid methyl ester
Quantity
1.735 g
Type
reactant
Smiles
COC(C=CC1=CC=C(C=C1)NS(=O)(=O)C1=CC=CC=C1)=O
Step Five
Name
Quantity
1 mL
Type
solvent
Smiles
O
Step Six
Name
Quantity
3 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture was vigorously stirred at ambient temperature for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
evaporated under reduced pressure
ADDITION
Type
ADDITION
Details
The residue was mixed
TEMPERATURE
Type
TEMPERATURE
Details
with warm (50° C.) water
FILTRATION
Type
FILTRATION
Details
filtered
FILTRATION
Type
FILTRATION
Details
filtered
WASH
Type
WASH
Details
The precipitate was washed with water (2×10 ml), ethyl acetate (10 ml)
CUSTOM
Type
CUSTOM
Details
crystallised from acetonitrile (15 ml)

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
C1(=CC=CC=C1)S(=O)(=O)NC1=CC=C(C=C1)C=CC(=O)NO
Measurements
Type Value Analysis
AMOUNT: MASS 0.405 g
YIELD: PERCENTYIELD 31%
YIELD: CALCULATEDPERCENTYIELD 31%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.